molecular formula C6H7N3O3S B7788734 ethyl 5-oxo-3-sulfanyl-2H-1,2,4-triazine-6-carboxylate

ethyl 5-oxo-3-sulfanyl-2H-1,2,4-triazine-6-carboxylate

Cat. No.: B7788734
M. Wt: 201.21 g/mol
InChI Key: CVUZWTLCUJJDHG-UHFFFAOYSA-N
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Description

It has the molecular formula C10H6O5 and a molecular weight of 206.15 g/mol . Artemicapin C is a naturally occurring compound found in certain plant species and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Artemicapin C involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the desired dioxolochromenone structure .

Industrial Production Methods

Industrial production of Artemicapin C may involve the extraction of the compound from natural sources or the use of synthetic methods to produce it in larger quantities. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Artemicapin C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in Artemicapin C.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of Artemicapin C include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from the reactions of Artemicapin C depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: Research has explored its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Studies have investigated its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Artemicapin C can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Artemicapin C involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Artemicapin C include other dioxolochromenone derivatives and related natural products. Some examples are:

  • Artemicapin B
  • Artemicapin D
  • Dioxolochromenone analogs

Uniqueness

Artemicapin C is unique due to its specific structure and the presence of functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 5-oxo-3-sulfanyl-2H-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S/c1-2-12-5(11)3-4(10)7-6(13)9-8-3/h2H2,1H3,(H2,7,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUZWTLCUJJDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NNC(=NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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